N-(1,3-benzodioxol-5-ylmethyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline-4-carboxylic acid, which is then coupled with a thiophene derivative under amide bond-forming conditions. The benzodioxole moiety can be introduced via a Friedel-Crafts alkylation reaction using appropriate benzodioxole precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and thiophene moieties can interact with hydrophobic pockets in proteins, while the quinoline ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with both a thiophene ring and a benzodioxole moiety. This structural arrangement provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C22H16N2O3S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16N2O3S/c25-22(23-12-14-7-8-19-20(10-14)27-13-26-19)16-11-18(21-6-3-9-28-21)24-17-5-2-1-4-15(16)17/h1-11H,12-13H2,(H,23,25) |
InChI Key |
DSAJGLYFKLPVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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